[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-
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Overview
Description
[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a triazolopyridazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to achieve efficient and scalable production. These methods not only improve reaction rates but also ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified to enhance their properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)- is used as a building block for the synthesis of more complex molecules. Its stable triazolopyridazine core makes it an ideal candidate for developing new materials with desirable chemical properties.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a subject of interest in the study of enzyme inhibitors and receptor modulators.
Medicine
Medicinal chemistry has explored the use of this compound in drug development. Its unique structure allows for the design of novel therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, [1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)- is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-b]pyridazine: A closely related compound with similar structural features but lacking the methyl and pyridinylmethyl substituents.
[1,2,4]Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a triazole ring fused to a pyrimidine ring, differing in the position of the nitrogen atoms.
Uniqueness
The uniqueness of [1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N6 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-b]pyridazin-8-amine |
InChI |
InChI=1S/C12H12N6/c1-9-5-11(12-15-8-16-18(12)17-9)14-7-10-3-2-4-13-6-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
ANBKQSJZRNQFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC=N2)C(=C1)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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